![molecular formula C15H19NO3 B2499236 benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate CAS No. 143321-94-2](/img/structure/B2499236.png)
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate
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Overview
Description
The compound “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C15H19NO3 . It is a derivative of pyrrolidine, a five-membered ring with nitrogen as one of the members .
Molecular Structure Analysis
The molecular structure of “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a benzyl group and a propenyl group, which is further substituted with a hydroxy group .Scientific Research Applications
Cholinesterase Inhibition
Benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate: and its analogs have been investigated as potential cholinesterase inhibitors. Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), play crucial roles in neurotransmission. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of cholinesterases is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Some key findings include:
- AChE Inhibition : While most compounds showed moderate inhibitory effects against AChE, benzyl (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate demonstrated the most potent activity with an IC50 value of 46.35 μM .
- BChE Inhibition : Interestingly, benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate and benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate exhibited anti-BChE activity, comparable to that of the drug rivastigmine, with IC50 values of 27.38 μM and 28.21 μM, respectively .
Antitubercular Activity
Indole derivatives derived from benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate have been explored for their antitubercular potential. Specifically, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives were prepared and tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). These compounds exhibited promising activity against these bacterial strains .
Cytotoxicity Assessment
Researchers have evaluated the cytotoxicity of various benzyl pyrrolidine-1-carboxylates, including our compound of interest. Using a human monocytic leukemia THP-1 cell line, they found that these compounds demonstrated insignificant toxicity. This information is crucial for assessing their safety profiles in potential therapeutic applications .
Legacy Product Information
It’s worth noting that benzyl 2-[(1E)-3-hydroxyprop-1-en-1-yl]pyrrolidine-1-carboxylate was originally part of the Acros Organics product portfolio. While some documentation and label information may refer to the legacy brand, the compound’s biological potential remains a subject of active research .
Future Directions
The future directions for research on “benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate” and related compounds could involve further exploration of their synthesis, chemical reactivity, and biological activity. In particular, the development of new synthetic strategies and the investigation of their mechanism of action could provide valuable insights for the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c17-11-5-9-14-8-4-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,5-7,9,14,17H,4,8,10-12H2/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVPHGWCSXRKAY-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)/C=C/CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl 2-[(E)-3-hydroxyprop-1-enyl]pyrrolidine-1-carboxylate |
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